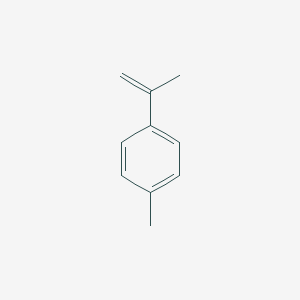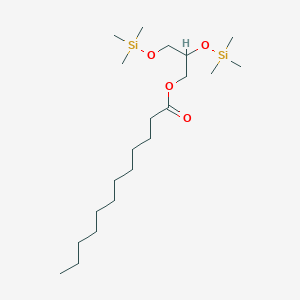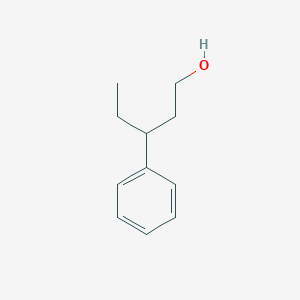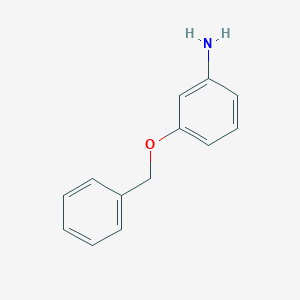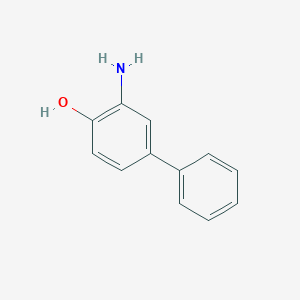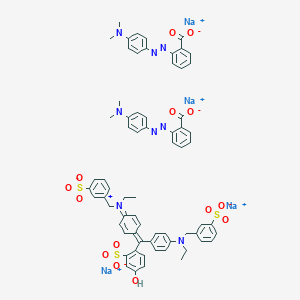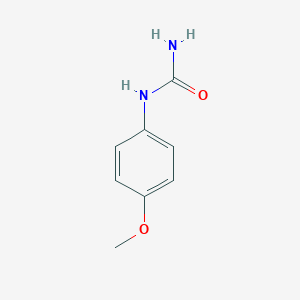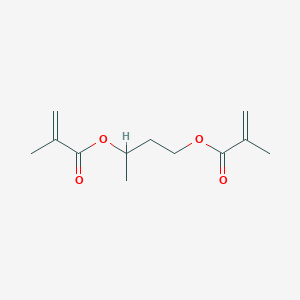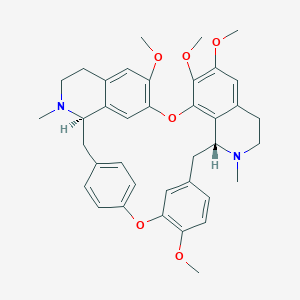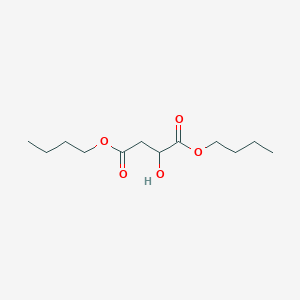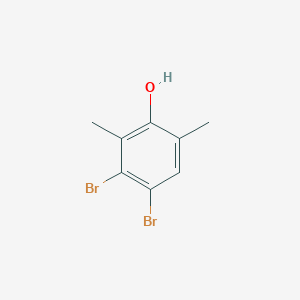
3,4-Dibromo-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2,6-dimethylphenol is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as bromophenol blue and is commonly used as a pH indicator in laboratory experiments. In
Applications De Recherche Scientifique
3,4-Dibromo-2,6-dimethylphenol has been extensively studied for its potential applications in various fields of science. In the medical field, this compound has been shown to possess antimicrobial properties and can be used as a disinfectant. It has also been studied for its potential use as an anticancer agent.
In the field of agriculture, 3,4-Dibromo-2,6-dimethylphenol has been shown to possess herbicidal properties and can be used as a weed killer. It has also been studied for its potential use as a growth regulator for crops.
In environmental science, 3,4-Dibromo-2,6-dimethylphenol has been studied for its potential use as a water quality indicator. It is commonly used as a pH indicator in laboratory experiments and can be used to monitor the pH levels of water bodies.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2,6-dimethylphenol varies depending on its application. In the medical field, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
In agriculture, 3,4-Dibromo-2,6-dimethylphenol acts as a herbicide by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-Dibromo-2,6-dimethylphenol vary depending on its application. In the medical field, this compound has been shown to have low toxicity and does not cause significant adverse effects in humans.
In agriculture, the use of 3,4-Dibromo-2,6-dimethylphenol as a herbicide can lead to the death of non-target plants and can have negative effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,4-Dibromo-2,6-dimethylphenol as a pH indicator in laboratory experiments has several advantages. It is highly sensitive and can detect small changes in pH levels. It is also easy to use and can be used in a wide range of experimental conditions.
However, the limitations of using 3,4-Dibromo-2,6-dimethylphenol as a pH indicator include its limited pH range and its interference with certain experimental procedures.
Orientations Futures
There are several future directions for the study of 3,4-Dibromo-2,6-dimethylphenol. In the medical field, further studies can be conducted to explore its potential use as an antimicrobial and anticancer agent. In agriculture, further studies can be conducted to develop more selective herbicides that have less impact on the environment.
In environmental science, further studies can be conducted to explore the use of 3,4-Dibromo-2,6-dimethylphenol as a water quality indicator. Additionally, further studies can be conducted to explore the potential use of this compound in other areas such as materials science and catalysis.
Conclusion:
In conclusion, 3,4-Dibromo-2,6-dimethylphenol is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Méthodes De Synthèse
The synthesis of 3,4-Dibromo-2,6-dimethylphenol can be achieved through various methods. One of the most common methods involves the reaction of 2,6-dimethylphenol with bromine in the presence of a catalyst such as iron (III) chloride. The reaction leads to the formation of 3,4-Dibromo-2,6-dimethylphenol in high yield and purity.
Propriétés
Numéro CAS |
1125-51-5 |
|---|---|
Nom du produit |
3,4-Dibromo-2,6-dimethylphenol |
Formule moléculaire |
C8H8Br2O |
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
3,4-dibromo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
Clé InChI |
GNDIVIKZOWZSHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Br)Br |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)Br)Br |
Synonymes |
3,4-Dibromo-2,6-dimethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



